2-Octenedioic acid
Overview
Description
2-Octenedioic acid, also known as 2-octenedioate, is an organic compound belonging to the class of medium-chain fatty acids. These fatty acids have an aliphatic tail containing between 4 and 12 carbon atoms. The compound is characterized by the presence of a double bond between the second and third carbon atoms in the chain, as well as two carboxylic acid groups at either end of the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Octenedioic acid can be synthesized through various methods. One common approach involves the oxidation of 2-octene using strong oxidizing agents such as potassium permanganate or ozone. The reaction typically requires controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In industrial settings, this compound can be produced via the catalytic oxidation of 2-octene. This process often employs metal catalysts such as palladium or platinum to facilitate the oxidation reaction. The reaction conditions, including temperature and pressure, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Octenedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form shorter-chain dicarboxylic acids.
Reduction: Reduction of the double bond can yield octanedioic acid.
Substitution: The carboxylic acid groups can participate in esterification reactions to form esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone, or other strong oxidizing agents under controlled conditions.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Esterification: Alcohols in the presence of an acid catalyst such as sulfuric acid.
Major Products:
Oxidation: Shorter-chain dicarboxylic acids.
Reduction: Octanedioic acid.
Esterification: Various esters depending on the alcohol used
Scientific Research Applications
2-Octenedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research has explored its potential therapeutic effects and its role in disease mechanisms.
Industry: It is used in the production of polymers, resins, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-octenedioic acid involves its interaction with various molecular targets and pathways. As a dicarboxylic acid, it can donate protons to acceptor molecules, participating in acid-base reactions. Additionally, its double bond allows it to undergo addition reactions, which can modify its structure and function. The compound’s effects on metabolic pathways and its potential role as a biomarker are areas of ongoing research .
Comparison with Similar Compounds
Octanedioic acid: Lacks the double bond present in 2-octenedioic acid.
Hexanedioic acid: Has a shorter carbon chain.
Decanedioic acid: Has a longer carbon chain.
Uniqueness: this compound is unique due to its double bond, which imparts distinct chemical reactivity compared to its saturated counterparts. This feature allows it to participate in a wider range of chemical reactions, making it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
(E)-oct-2-enedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6-8(11)12/h3,5H,1-2,4,6H2,(H,9,10)(H,11,12)/b5-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTPVRGYUHJFHN-HWKANZROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CC=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCC(=O)O)C/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901009870 | |
Record name | (E)-Oct-2-enedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901009870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Octenedioic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000341 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5698-50-0 | |
Record name | 2-Octenedioic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005698500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-Oct-2-enedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901009870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Octenedioic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000341 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q1: What is the potential diagnostic value of 2-Octenedioic acid in bladder cancer?
A1: Research suggests that this compound holds potential as a urinary biomarker for bladder cancer. A study utilizing ultra-performance liquid chromatography-high-resolution mass spectrometry (UPLC-HRMS) identified this compound as significantly elevated in the urine of bladder cancer patients compared to healthy controls . This difference translated to an area under the receiver operating characteristic curve (AUC) of 0.787, indicating potential diagnostic utility.
Q2: How does this compound relate to hyperlipidemia and the mechanism of action of Citri Reticulatae Chachiensis Pericarpium (CRCP)?
A2: In a study investigating the effects of CRCP on hyperlipidemia in rats, this compound emerged as a potential biomarker for the condition. High-fat diets significantly increased this compound levels in rat urine. Interestingly, CRCP administration reversed this elevation alongside improvements in body weight and lipid profiles (TC, TG, HDL-C, LDL-C). These findings suggest that this compound may be linked to metabolic pathways impacted by both hyperlipidemia and CRCP treatment, such as Taurine and hypotaurine metabolism, fatty acid biosynthesis, and arginine and proline metabolism.
Q3: Can this compound differentiate between resectable and unresectable pancreatic ductal adenocarcinoma (PDAC)?
A3: While not a direct differentiator on its own, this compound, in conjunction with other metabolites and gut microbiota analysis, shows promise in distinguishing PDAC stages. Research revealed that this compound levels, along with other metabolites like Palmitic acid and Linoelaidyl carnitine, were positively correlated with the abundance of specific gut bacteria (e.g., g_Anaerostipes, g_Alistipes) that are reduced in unresectable PDAC. This complex interplay between metabolites and gut microbiota composition could contribute to a more comprehensive understanding of PDAC progression and potential for surgical intervention.
Q4: Is there a connection between this compound and breast cancer subtypes?
A4: Emerging evidence suggests that this compound could contribute to a panel of biomarkers for differentiating breast cancer subtypes. A metabolomics study using both liquid chromatography-mass spectrometry and gas chromatography-mass spectrometry identified this compound as one of eight metabolites capable of distinguishing breast cancer subtypes, including HER2-positive and ER-positive, with high accuracy (AUC > 0.89) . This finding highlights the potential of this compound, in combination with other metabolites, for improving breast cancer diagnosis and subtype classification.
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